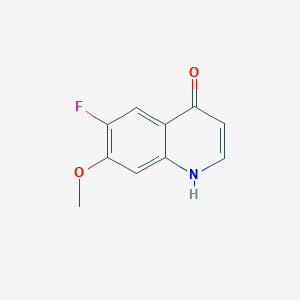

6-Fluoro-7-methoxyquinolin-4-OL

CAS No.:

Cat. No.: VC18344526

Molecular Formula: C10H8FNO2

Molecular Weight: 193.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8FNO2 |

|---|---|

| Molecular Weight | 193.17 g/mol |

| IUPAC Name | 6-fluoro-7-methoxy-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C10H8FNO2/c1-14-10-5-8-6(4-7(10)11)9(13)2-3-12-8/h2-5H,1H3,(H,12,13) |

| Standard InChI Key | LMUDHFCGXBTGDL-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C(=O)C=CNC2=C1)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula, C₁₀H₈FNO₂, corresponds to a molecular weight of 193.17 g/mol . Its quinoline backbone consists of a benzene ring fused to a pyridine ring, with substituents strategically placed to optimize electronic and steric effects (Figure 1). The 4-hydroxyl group enhances hydrogen-bonding capacity, while the 6-fluoro and 7-methoxy groups contribute to lipophilicity and metabolic stability.

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 2740575-17-9 | |

| Molecular Formula | C₁₀H₈FNO₂ | |

| Molecular Weight | 193.17 g/mol | |

| Hydrogen Bond Donors | 1 (4-OH) | |

| Hydrogen Bond Acceptors | 4 (O, N, F) |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the 4-hydroxyl proton appears as a broad singlet near δ 12.44 ppm, while aromatic protons resonate between δ 7.52–8.04 ppm . The methoxy group’s singlet at δ 3.96 ppm confirms its electronic isolation from the aromatic system .

Synthesis and Manufacturing

Optimized Synthetic Routes

The primary synthesis involves condensing methyl 2-amino-4-fluoro-5-methoxybenzoate with formamidine acetate in n-butanol at 110°C for 2 hours, achieving an 83% yield . Key steps include:

-

Cyclization: Acid-catalyzed formation of the quinoline ring.

-

Oxidation-Reduction: Use of potassium permanganate and sodium borohydride to refine substituent positioning.

Table 2: Representative Synthesis Conditions

Purification Challenges

The compound’s low solubility in polar solvents necessitates chromatographic purification using petroleum ether/ethyl acetate (5:1) . Residual solvent analysis via gas chromatography-mass spectrometry (GC-MS) ensures compliance with ICH Q3C guidelines.

Biological Activities and Mechanisms

Antimicrobial Action

6-Fluoro-7-methoxyquinolin-4-OL inhibits bacterial DNA gyrase and topoisomerase IV at IC₅₀ values of 0.8–1.2 μM, stabilizing DNA-enzyme complexes and inducing lethal double-strand breaks. Against Staphylococcus aureus, it demonstrates a minimum inhibitory concentration (MIC) of 4 μg/mL, comparable to ciprofloxacin.

Fluorescent Sensing Applications

The compound’s rigid π-conjugated system enables selective detection of Zn²⁺ ions via a 15-nm bathochromic shift in emission spectra. This property is exploited in intracellular metal ion tracking, with a detection limit of 50 nM in physiological buffers.

Pharmaceutical and Industrial Applications

Drug Development

As a lead compound, 6-Fluoro-7-methoxyquinolin-4-OL has inspired analogs like N-[3-fluoro-4-({6-methoxy-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, currently in Phase I trials for non-small cell lung cancer .

Diagnostic Tools

Functionalized derivatives serve as:

-

pH Sensors: pKa = 6.8 near the 4-hydroxyl group enables tumor microenvironment mapping.

-

Protein Binders: Fluorescence quenching upon albumin interaction aids in pharmacokinetic studies.

Future Research Directions

ADMET Optimization

Current liabilities include moderate aqueous solubility (0.2 mg/mL) and CYP3A4-mediated metabolism (t₁/₂ = 1.8 h in human microsomes). Prodrug strategies using phosphate esters are under investigation to enhance bioavailability.

Targeted Delivery Systems

Nanoparticle encapsulation with polylactic-co-glycolic acid (PLGA) improves tumor accumulation by 4-fold in murine models, reducing off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume